Biotin-11-dCTP
Description
Historical Development of Biotinylated Nucleotides
The development of biotinylated nucleotides emerged from the broader understanding of biotin as an essential cofactor and the recognition of the extraordinary strength of the biotin-avidin interaction. Early investigations into biotin biochemistry revealed that this small molecule, with a molecular weight of 244.31 grams per mole, could form one of the strongest known non-covalent interactions with avidin proteins, exhibiting an association constant of 10^15 molar^-1. This remarkable affinity, combined with biotin's resistance to extremes of heat, hydrogen ion concentration, and proteolysis, made it an attractive candidate for labeling applications.
The conceptual foundation for biotinylated nucleotides was established through pioneering work on chemically cleavable biotinylated nucleotides in the 1980s. Research published in the Proceedings of the National Academy of Sciences described the synthesis of a biotinylated nucleotide analog containing a disulfide bond in a twelve-atom linker joining biotin to the carbon-5 position of the pyrimidine ring. This early work demonstrated that biotinylated nucleotides could serve as efficient substrates for Escherichia coli deoxyribonucleic acid polymerase I, supporting deoxyribonucleic acid synthesis at approximately 35-40% the rate of natural nucleotides.
The evolution toward the eleven-atom linker configuration of biotin-11-deoxycytidine triphosphate represented a refinement of earlier biotinylation strategies. Researchers recognized that optimal substrate properties and labeling efficiency required careful consideration of linker length and attachment position. The eleven-atom spacer attached to the carbon-5 position of cytidine was specifically designed to ensure efficient detection of the biotin moiety while maintaining compatibility with various deoxyribonucleic acid polymerases.
Commercial development of biotin-11-deoxycytidine triphosphate followed the establishment of its utility in research applications. Multiple manufacturers began producing standardized formulations, typically supplied as 1 millimolar aqueous solutions titrated to physiological hydrogen ion concentrations. This standardization facilitated widespread adoption across research laboratories and enabled reproducible experimental protocols.
Fundamental Chemistry of Biotin-Nucleotide Conjugations
The chemical structure of biotin-11-deoxycytidine triphosphate reflects sophisticated molecular engineering designed to optimize both enzymatic incorporation and subsequent detection capabilities. The compound features the complete molecular formula C28H44N7O16P3S in its free acid form, with a molecular weight of 859.67 grams per mole. The biotinylation occurs through covalent attachment at the carbon-5 position of the cytidine base, utilizing an eleven-atom linker that provides optimal spatial separation between the nucleotide and biotin moieties.
The biotin component retains its characteristic ureido ring fused with a tetrahydrothiophene ring structure, preserving the molecular features essential for high-affinity binding to avidin and streptavidin proteins. The preservation of these structural elements ensures that biotinylated deoxyribonucleic acid maintains full compatibility with detection systems based on biotin-binding proteins.
Spectroscopic analysis reveals that biotin-11-deoxycytidine triphosphate exhibits distinct absorption characteristics that facilitate quality control and quantification. The compound demonstrates maximum absorption at 294 nanometers with an extinction coefficient of 9.3 liters per millimole per centimeter in Tris-hydrochloride buffer at hydrogen ion concentration corresponding to 7.5. Additional absorption peaks occur at 240 and 289 nanometers, with extinction coefficients of 10.7 × 10^3 and 7.1 × 10^3 molar^-1 centimeter^-1 respectively at hydrogen ion concentration 7.0.
| Property | Value | Buffer Conditions |
|---|---|---|
| Molecular Weight (free acid) | 859.67 g/mol | - |
| Molecular Weight (sodium salt) | 927.6 g/mol | - |
| Maximum Absorption | 294 nm | pH 7.5 Tris-HCl |
| Extinction Coefficient (294 nm) | 9.3 L/mmol/cm | pH 7.5 Tris-HCl |
| Extinction Coefficient (240 nm) | 10.7 × 10³ M⁻¹cm⁻¹ | pH 7.0 |
| Extinction Coefficient (289 nm) | 7.1 × 10³ M⁻¹cm⁻¹ | pH 7.0 |
The chemical stability of biotin-11-deoxycytidine triphosphate requires careful storage conditions to maintain integrity. Commercial formulations are typically stored at temperatures between -25°C and -15°C to prevent degradation. The compound is generally supplied in aqueous solutions buffered to hydrogen ion concentrations between 7.0 and 7.5, with some formulations utilizing Tris-hydrochloride or Tris-ethylenediaminetetraacetic acid buffer systems.
The eleven-atom linker represents a critical design element that balances multiple functional requirements. The linker must be sufficiently long to prevent steric hindrance during enzymatic incorporation while maintaining proximity for efficient biotin detection. Research has demonstrated that this linker length allows efficient interaction with avidin and streptavidin proteins while preserving the natural substrate properties of deoxycytidine triphosphate.
Significance in Molecular Biology Research Paradigms
Biotin-11-deoxycytidine triphosphate has fundamentally transformed approaches to deoxyribonucleic acid labeling and detection in molecular biology research. The compound serves as a direct substitute for natural deoxycytidine triphosphate in enzymatic reactions, enabling incorporation into deoxyribonucleic acid through multiple established methodologies including polymerase chain reaction, nick translation, complementary deoxyribonucleic acid synthesis, random primed labeling, and primer extension.
The enzymatic compatibility of biotin-11-deoxycytidine triphosphate extends across a broad range of deoxyribonucleic acid polymerases, including reverse transcriptases, Taq deoxyribonucleic acid polymerase, phi29 deoxyribonucleic acid polymerase, Klenow fragment with and without exonuclease activity, and deoxyribonucleic acid polymerase I. This widespread compatibility has enabled researchers to integrate biotinylated nucleotide labeling into existing experimental protocols without requiring extensive optimization of enzyme systems.
In fluorescence in situ hybridization applications, biotin-11-deoxycytidine triphosphate enables the generation of biotinylated deoxyribonucleic acid probes that can be detected using streptavidin conjugated with fluorescent dyes, horseradish peroxidase, or alkaline phosphatase. This detection versatility allows researchers to select optimal visualization methods based on experimental requirements and available instrumentation.
The compound has proven particularly valuable in microarray gene profiling applications, where biotinylated complementary deoxyribonucleic acid probes enable sensitive detection of target sequences. The stability of biotin-streptavidin interactions under stringent hybridization conditions makes this labeling approach superior to many alternative detection methods.
Recent advances in proximity biotinylation techniques have expanded the applications of biotin-11-deoxycytidine triphosphate beyond traditional labeling approaches. Research has demonstrated that amino-modified deoxyribonucleic acid oligonucleotides can be selectively biotinylated using biotin ligases such as TurboID in the presence of adenosine triphosphate and biotin. These developments open new possibilities for studying deoxyribonucleic acid-protein interactions and subcellular localization of nucleic acids.
| Application | Compatible Enzymes | Detection Methods |
|---|---|---|
| Polymerase Chain Reaction | Taq DNA Polymerase | Streptavidin-HRP, Streptavidin-AP |
| Nick Translation | DNA Polymerase I, Klenow Fragment | Streptavidin-fluorophore conjugates |
| cDNA Synthesis | Reverse Transcriptases | Magnetic bead capture |
| Random Primed Labeling | Klenow Fragment | Enzymatic detection systems |
| Primer Extension | Multiple polymerases | Fluorescence detection |
| FISH Applications | Various polymerases | Multiple detection platforms |
The integration of biotin-11-deoxycytidine triphosphate into molecular biology research paradigms has also facilitated the development of capture and enrichment protocols. Biotinylated deoxyribonucleic acid can be efficiently isolated using streptavidin-coated magnetic beads, enabling purification of specific sequences from complex mixtures. This capability has proven invaluable for studies requiring selective recovery of target deoxyribonucleic acid molecules.
The non-radioactive nature of biotin-11-deoxycytidine triphosphate labeling offers significant advantages over traditional radioisotopic methods. Biotinylated probes remain stable for extended periods without decay-related signal loss, and their use eliminates safety concerns associated with radioactive materials. These practical advantages have contributed to the widespread adoption of biotinylated nucleotides in research environments where radioactive materials are restricted or undesirable.
Contemporary research continues to explore novel applications of biotin-11-deoxycytidine triphosphate in emerging molecular biology techniques. Studies investigating distributed biotin-streptavidin transcription roadblocks have utilized biotinylated deoxyribonucleic acid templates to create controlled transcriptional barriers. These applications demonstrate the continuing evolution of biotinylated nucleotide applications beyond traditional labeling and detection paradigms.
Properties
CAS No. |
136632-30-9 |
|---|---|
Molecular Formula |
C27H44N7O16P3S |
Molecular Weight |
847.663 |
IUPAC Name |
[[(2R,3S,5R)-5-[5-[(E)-2-[6-[5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethenyl]-4-amino-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C27H44N7O16P3S/c28-25-16(13-34(27(39)33-25)23-12-18(35)19(48-23)14-47-52(43,44)50-53(45,46)49-51(40,41)42)9-11-30-22(37)7-2-1-5-10-29-21(36)8-4-3-6-20-24-17(15-54-20)31-26(38)32-24/h9,11,13,17-20,23-24,35H,1-8,10,12,14-15H2,(H,29,36)(H,30,37)(H,43,44)(H,45,46)(H2,28,33,39)(H2,31,32,38)(H2,40,41,42)/b11-9+/t17-,18-,19+,20+,23+,24-/m0/s1 |
InChI Key |
VYVXPTRPDQAFBQ-VQDTXJPOSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)C=CNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin-11-dCTP is synthesized by enzymatically incorporating biotin into the natural dCTP. The process involves the use of nucleotide-exchange enzymes for biotin fill-in, enabling simultaneous labeling and repair of DNA ends . The reaction conditions typically include the use of Klenow fragment, T4 and Taq DNA-polymerases, reverse transcriptase, and terminal transferase.
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic synthesis, followed by purification using high-performance liquid chromatography (HPLC) to achieve a purity of ≥ 95% . The compound is then formulated into a filtered solution in 10 mM Tris-HCl buffer, with a concentration of 1.0 mM to 1.1 mM .
Chemical Reactions Analysis
Types of Reactions
Biotin-11-dCTP undergoes several types of chemical reactions, including:
Substitution Reactions: The biotin moiety is incorporated into DNA/cDNA as a substitute for its natural counterpart dCTP.
Enzymatic Reactions: It serves as a substrate for various DNA polymerases and reverse transcriptases.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Klenow Fragment: A DNA polymerase used for nick translation and random priming.
T4 DNA Polymerase: Used for 3’-end terminal labeling.
Reverse Transcriptase: Facilitates the incorporation of this compound into cDNA.
Major Products Formed
The major products formed from reactions involving this compound are biotin-labeled DNA and cDNA probes. These probes can be detected using streptavidin conjugated with horseradish peroxidase (HRP), alkaline phosphatase (AP), a fluorescent dye, or agarose/magnetic beads .
Scientific Research Applications
Biotin-11-dCTP has a wide range of scientific research applications, including:
Fluorescent In Situ Hybridization (FISH): Used for labeling DNA probes for hybridization.
Single Nucleotide Polymorphism (SNP) Analysis: Facilitates the detection of SNPs in genomic DNA.
Nick Translation: Used for labeling DNA fragments.
Terminal Deoxynucleotidyl Transferase dUTP Nick-End Labeling (TUNEL): Detects DNA fragmentation by labeling the terminal end of nucleic acids.
Mechanism of Action
Biotin-11-dCTP exerts its effects by being enzymatically incorporated into DNA or cDNA as a substitute for natural dCTP. The biotin moiety attached to the nucleotide allows for efficient interaction with avidin and streptavidin, enabling the detection and analysis of labeled DNA/cDNA probes . The molecular targets include DNA polymerases and reverse transcriptases, which facilitate the incorporation of this compound into nucleic acids.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₂₈H₄₁Li₃N₇O₁₆P₃S (lithium salt form) .
- Molecular Weight : 877.48 g/mol .
- Applications: DNA labeling via nick translation, random priming, or 3'-end labeling . Primer extension assays in DNA replication studies . Chromosome mapping and genomic analysis using FISH .
Comparison with Similar Biotinylated Nucleotides
Structural and Functional Differences
The table below summarizes critical differences between Biotin-11-dCTP and related compounds:
Key Research Findings
This compound in DNA Replication :
In POLRMT-mediated primer extension assays, this compound was incorporated into nascent DNA strands during replication, enabling visualization of replication intermediates via streptavidin-based detection . In contrast, Biotin-11-ddCTP terminated synthesis, limiting its use to sequencing applications .- FISH Applications: this compound-labeled probes provided high-resolution mapping of Brassica C-genome chromosomes in hybrids, outperforming digoxigenin-labeled probes in signal clarity . Biotin-11-dUTP, however, showed superior compatibility in cDNA synthesis for hypoxia-related gene expression arrays .
- Enzyme Compatibility: this compound is efficiently incorporated by Taq polymerase, Klenow fragment, and reverse transcriptase . Biotin-11-ddCTP requires terminal transferase or Sequenase™ for chain termination .
Usage Considerations
Biological Activity
Biotin-11-dCTP (Biotin-11-2′-deoxycytidine-5′-triphosphate) is a biotinylated nucleotide that serves as a crucial tool in molecular biology, particularly in the labeling and detection of DNA. It is characterized by an 11-atom linker that connects the biotin moiety to the deoxycytidine triphosphate (dCTP), facilitating its incorporation into DNA during various enzymatic reactions. This compound is widely used in applications such as PCR, nick translation, and fluorescent hybridization assays.
Enzymatic Incorporation
This compound can be enzymatically incorporated into DNA in place of natural dCTP. This substitution allows for the production of biotin-labeled DNA probes, which can be detected using streptavidin conjugated to various labels, including horseradish peroxidase (HRP) and fluorescent dyes. The incorporation efficiency and labeling properties are influenced by the ratio of this compound to dCTP used during the reaction. A recommended starting ratio is 50% this compound to 50% dCTP, although optimization may be necessary depending on specific experimental conditions .
Detection Methods
The biotin moiety enables sensitive detection methods due to its high affinity for streptavidin. Common detection strategies include:
- Fluorescent hybridization : Biotin-labeled probes can be visualized using fluorescently labeled streptavidin.
- Enzymatic assays : Detection can also be performed using HRP or alkaline phosphatase conjugated to streptavidin, allowing for colorimetric or chemiluminescent readouts .
Applications
This compound is utilized in various molecular biology techniques, including:
- PCR and qPCR : For amplifying specific DNA sequences while allowing for subsequent detection.
- Nick Translation : A method for labeling DNA fragments where biotinylated nucleotides replace natural nucleotides.
- Microarray Gene Profiling : Biotinylated probes facilitate the study of gene expression patterns across multiple samples .
Study on Detection Sensitivity
In a study evaluating the sensitivity of biotinylated dNTPs in solid-phase primer elongation, researchers found that using a combination of biotinylated dCTP and dUTP significantly enhanced detection capabilities. The study demonstrated that varying the ratios of these nucleotides could optimize signal strength and specificity in detecting genetic variations associated with hypertrophic cardiomyopathy .
Optimization of Amplification Conditions
Another investigation focused on optimizing amplification conditions for biotin-labeled products using recombinase polymerase amplification (RPA). The findings indicated that increasing amplification time improved the signal-to-noise ratio, enhancing the detection of specific SNPs while minimizing non-specific signals. This optimization is critical for applications requiring high specificity and sensitivity in genetic analysis .
Properties and Specifications
| Property | Specification |
|---|---|
| Molecular Formula | C28H42N7O16P3S |
| Molecular Weight | 885.42 g/mol |
| Solubility | Soluble in water |
| Storage Conditions | -20°C in the dark |
| Quality Control | HPLC-MS (≥95% purity) |
This compound is typically provided as a 1 mM solution buffered at pH 7.5, ensuring stability and compatibility with various enzymatic reactions .
Q & A
(Basic) What is the structural significance of the "11-carbon linker" in Biotin-11-dCTP, and how does it influence molecular interactions?
The "11" in this compound refers to an 11-carbon spacer arm connecting the biotin moiety to the dCTP molecule. This linker reduces steric hindrance during enzymatic incorporation into nucleic acids, ensuring efficient binding of streptavidin conjugates for downstream detection . The length optimizes accessibility for biotin-streptavidin interactions while maintaining compatibility with DNA polymerases like Taq and Klenow fragments.
(Basic) How does this compound terminate DNA synthesis in sequencing applications?
This compound acts as a chain-terminating nucleotide analog. Its lack of a 3′-hydroxyl group prevents further phosphodiester bond formation, halting polymerase activity. This property is leveraged in Sanger sequencing and single-nucleotide polymorphism (SNP) detection to identify complementary base positions. Validation requires electrophoretic separation of terminated fragments and streptavidin-based detection .
(Advanced) How can researchers optimize this compound incorporation efficiency in long-read sequencing workflows?
Key considerations include:
- Polymerase selection : Use high-processivity enzymes (e.g., Sequenase™) to minimize steric interference from the biotin tag.
- Buffer conditions : Adjust Mg²⁺ concentration (e.g., 1–3 mM) to balance enzyme activity and nucleotide binding affinity.
- Competitive incorporation : Mix this compound with unmodified dCTP at ratios (e.g., 1:10) to reduce premature termination .
Validate efficiency via gel-shift assays with streptavidin conjugates .
(Advanced) How should researchers resolve contradictions in reported labeling efficiencies of this compound across experimental systems?
Discrepancies often arise from:
- Polymerase fidelity : Enzymes with proofreading activity (e.g., Pfu) may exclude bulkier biotinylated nucleotides.
- Steric constraints : Linker length and reaction temperature (e.g., 37°C vs. 55°C) affect incorporation rates.
- Detection sensitivity : Use quantitative methods like fluorescence polarization or qPCR with biotin-specific probes to standardize comparisons .
Include internal controls (e.g., radiolabeled dCTP) to normalize incorporation data .
(Basic) What detection methods are recommended for confirming this compound incorporation in nucleic acid probes?
- Streptavidin-alkaline phosphatase conjugates : Use colorimetric (e.g., NBT/BCIP) or chemiluminescent substrates for blot-based assays.
- Magnetic bead separation : Bind biotinylated probes to streptavidin-coated beads for PCR amplification or sequencing library preparation.
- Fluorescence microscopy : Pair with quantum dot-streptavidin complexes for single-molecule visualization .
(Advanced) What experimental controls are essential for mitochondrial DNA replication studies using this compound?
- Template specificity controls : Include reactions without mitochondrial RNA polymerase (POLRMT) to exclude non-specific incorporation .
- Competitor nucleotides : Add excess unlabeled dCTP to confirm biotinylated nucleotide dependence.
- Denaturing gel electrophoresis : Resolve products on 10% polyacrylamide gels to distinguish full-length replication intermediates .
(Basic) How should this compound be stored to maintain stability?
Store lyophilized powder at –20°C in light-protected vials. Reconstitute in 10 mM Tris-HCl (pH 7.6) with 1 mM EDTA to prevent hydrolysis. Avoid freeze-thaw cycles; aliquot working solutions and store at –80°C for long-term stability . Degradation manifests as reduced incorporation efficiency or non-specific streptavidin binding.
(Advanced) Can this compound be used in strand-specific RNA synthesis studies?
While primarily designed for DNA labeling, this compound may incorporate into RNA via T7 RNA polymerase under high NTP conditions. However, its chain-terminating property limits utility. For RNA applications, consider biotinylated UTP analogs (e.g., Biotin-16-UTP) with non-terminating backbones . Validate strand specificity using RNase H digestion and northern blotting .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
